molecular formula C20H18N4 B5786342 1-methyl-1H-indole-3-carbaldehyde (4-methyl-2-quinolinyl)hydrazone

1-methyl-1H-indole-3-carbaldehyde (4-methyl-2-quinolinyl)hydrazone

Cat. No. B5786342
M. Wt: 314.4 g/mol
InChI Key: RRMVSDPSXZIQTG-CIAFOILYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-methyl-1H-indole-3-carbaldehyde (4-methyl-2-quinolinyl)hydrazone, also known as MIQC, is a chemical compound that has been widely used in scientific research due to its unique properties. MIQC is a hydrazone derivative of indole-3-carbaldehyde and quinoline, and it has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 1-methyl-1H-indole-3-carbaldehyde (4-methyl-2-quinolinyl)hydrazone is not fully understood, but it is believed to involve the formation of a complex with metal ions or other biomolecules. This compound has been shown to inhibit the activity of metalloproteins, which are enzymes that require metal ions for their function. This compound may also act as an antioxidant by scavenging free radicals and reactive oxygen species.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including the inhibition of metalloproteins, the chelation of metal ions, and the scavenging of free radicals and reactive oxygen species. This compound has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's disease. This compound has also been shown to have antitumor effects in cancer cell lines.

Advantages and Limitations for Lab Experiments

1-methyl-1H-indole-3-carbaldehyde (4-methyl-2-quinolinyl)hydrazone has several advantages for lab experiments, including its fluorescent properties, metal ion chelation ability, and antioxidant properties. This compound is also relatively easy to synthesize and has a high yield. However, this compound has some limitations, including its instability in aqueous solutions and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the research on 1-methyl-1H-indole-3-carbaldehyde (4-methyl-2-quinolinyl)hydrazone. One direction is the development of this compound-based fluorescent probes for the detection and quantification of metal ions in biological samples. Another direction is the investigation of the therapeutic potential of this compound for the treatment of oxidative stress-related diseases such as Alzheimer's disease. Additionally, the development of this compound-based metal ion chelators for the treatment of metal ion overload diseases such as Wilson's disease is another potential future direction.

Synthesis Methods

1-methyl-1H-indole-3-carbaldehyde (4-methyl-2-quinolinyl)hydrazone can be synthesized using various methods, including condensation reaction, microwave-assisted synthesis, and one-pot synthesis. The most common method is the condensation reaction, which involves the reaction of indole-3-carbaldehyde and 4-methyl-2-quinolinyl hydrazine in the presence of a suitable solvent and a catalyst. The reaction produces this compound as a yellow solid with a high yield.

Scientific Research Applications

1-methyl-1H-indole-3-carbaldehyde (4-methyl-2-quinolinyl)hydrazone has been widely used in scientific research due to its unique properties, including its ability to act as a fluorescent probe, metal ion chelator, and antioxidant. This compound has been used in various fields of research, including biochemistry, pharmacology, and medicinal chemistry. This compound has been used as a fluorescent probe for the detection and quantification of metal ions such as copper, iron, and zinc. This compound has also been used as a metal ion chelator for the treatment of metal ion overload diseases such as Wilson's disease. This compound has been shown to have antioxidant properties, which make it a potential therapeutic agent for the treatment of oxidative stress-related diseases such as Alzheimer's disease.

properties

IUPAC Name

4-methyl-N-[(E)-(1-methylindol-3-yl)methylideneamino]quinolin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4/c1-14-11-20(22-18-9-5-3-7-16(14)18)23-21-12-15-13-24(2)19-10-6-4-8-17(15)19/h3-13H,1-2H3,(H,22,23)/b21-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRMVSDPSXZIQTG-CIAFOILYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=CC=CC=C12)NN=CC3=CN(C4=CC=CC=C43)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NC2=CC=CC=C12)N/N=C/C3=CN(C4=CC=CC=C43)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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